Product packaging for Octafonium chloride(Cat. No.:CAS No. 15687-40-8)

Octafonium chloride

Cat. No.: B099018
CAS No.: 15687-40-8
M. Wt: 432.1 g/mol
InChI Key: QJHSDBWTZFWIGQ-UHFFFAOYSA-M
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Description

Evolution of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Inquiry

The journey of quaternary ammonium compounds (QACs) from laboratory curiosities to ubiquitous antimicrobial agents has been a century-long evolution. The initial recognition of their bactericidal properties occurred in 1916. drugfuture.com However, it was not until 1935 that their potential as germicides and disinfectants was formally acknowledged. drugfuture.com This period marked the introduction of the first commercially available QAC, benzalkonium chloride, which was initially used for skin antisepsis in surgical settings as an alternative to carbolic acid. drugfuture.com

The basic structure of a QAC consists of a central, positively charged nitrogen atom bonded to four organic groups, with a corresponding anion, typically chloride or bromide. diva-portal.org This cationic nature is fundamental to their antimicrobial activity. diva-portal.org The initial discoveries in the early 20th century spurred further research, leading to the development of a vast array of QACs with diverse structures and applications. mdpi.com By the early 1940s, QACs were being actively used as active ingredients in antimicrobials, disinfectants, and surfactants. chempure.in Their use has since expanded into numerous sectors, including wood preservation, herbicides, and as components in personal care products like eye drops and shampoos. chempure.in The ongoing scientific inquiry into QACs is substantial, with over 700 papers on the topic published in 2020 alone, a testament to their continued importance and the need to understand their efficacy and potential for microbial resistance. chempure.in

Positioning Octafonium (B10858516) Chloride within the Broader QAC Landscape

Octafonium chloride, chemically identified as benzyldiethyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethylammonium chloride, is classified as a mono-QAC. drugfuture.comnih.gov It shares the fundamental characteristics of other cationic surfactants, such as cetrimide, and is primarily utilized for its antiseptic properties in topical applications for skin disinfection. drugfuture.com

Structurally, this compound possesses a single quaternary nitrogen center, which places it in contrast to bis-QACs or polymeric QACs that have multiple cationic centers. nih.gov The general mechanism of action for QACs is understood to involve the disruption of microbial cell membranes. nih.govresearchgate.net The positively charged cationic head of the QAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. The specific effectiveness of any given QAC is influenced by the nature of its organic substituents, particularly the length of the alkyl chains.

While comprehensive comparative studies detailing the specific antimicrobial spectrum of this compound against a wide range of pathogens are not extensively available in the public domain, its use in multi-ingredient topical preparations suggests efficacy against common skin flora. boots.com For instance, it is an active ingredient in Germolene® Antiseptic Ointment, where it contributes to the disinfection of minor cuts, grazes, and burns. boots.com This positions it within the therapeutic landscape as a topical antiseptic, similar to other well-known QACs like benzalkonium chloride and cetylpyridinium (B1207926) chloride, which are also used in various over-the-counter antiseptic products. hodoodo.com

Historical Trajectories of Academic Research on this compound

The historical academic and regulatory trail of this compound is primarily found in pharmacopoeial and official listings rather than in a large volume of standalone research publications. Its inclusion under the International Nonproprietary Name (INN) system by the World Health Organization (WHO) signifies its recognition as a distinct pharmaceutical substance. who.intwho.intwho.int The anhydrous form of this compound is associated with the CAS number 15687-40-8, while the monohydrate form has the CAS number 78-05-7. drugfuture.com

Its appearance in pharmaceutical compendia, such as Martindale: The Complete Drug Reference, solidifies its status as a recognized antiseptic agent. drugfuture.com These references typically categorize it with other cationic surfactants and note its use in topical preparations for skin disinfection. drugfuture.com Furthermore, this compound is listed in various patents for pharmaceutical and medical device applications, often as part of a broader group of potential antiseptic agents. google.comgoogle.com

While detailed studies on its synthesis and specific antimicrobial characteristics are not as prevalent in the scientific literature as for some other QACs, its continued listing in pharmacopoeias and inclusion in commercial products indicates a history of accepted use and an established, albeit modest, position in the arsenal (B13267) of topical antiseptics. drugfuture.comboots.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42ClNO B099018 Octafonium chloride CAS No. 15687-40-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl-diethyl-[2-[4-(2,2,4-trimethylpentyl)phenoxy]ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42NO.ClH/c1-7-28(8-2,22-25-12-10-9-11-13-25)18-19-29-26-16-14-24(15-17-26)21-27(5,6)20-23(3)4;/h9-17,23H,7-8,18-22H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHSDBWTZFWIGQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)CC(C)(C)CC(C)C)CC2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Structural Modifications of Octafonium Chloride

Synthetic Methodologies for Octafonium (B10858516) Chloride

The synthesis of octafonium chloride, like other asymmetric quaternary ammonium (B1175870) salts, can be approached through established principles of organic chemistry, primarily involving the formation of a tertiary amine followed by quaternization.

Primary Synthetic Routes in Academic Literature

The key intermediate is the tertiary amine, N,N-diethyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanamine. This intermediate can be synthesized via a Williamson ether synthesis, by reacting 4-(1,1,3,3-tetramethylbutyl)phenol with 2-(diethylamino)ethyl chloride. The phenoxide ion, generated by treating the phenol (B47542) with a base such as sodium hydroxide, acts as a nucleophile, attacking the electrophilic carbon of the chloro-substituted ethylamine.

The subsequent and final step is the quaternization of the resulting tertiary amine. This is typically achieved by reacting the amine with benzyl (B1604629) chloride. The lone pair of electrons on the nitrogen atom of the diethylamino group attacks the benzylic carbon of benzyl chloride, forming the quaternary ammonium cation and completing the synthesis of this compound. This reaction is a standard Menshutkin reaction, a common method for the preparation of quaternary ammonium salts.

Table 1: Postulated Primary Synthetic Route for this compound

StepReactantsReagents/ConditionsProductReaction Type
14-(1,1,3,3-tetramethylbutyl)phenol + 2-(diethylamino)ethyl chlorideBase (e.g., NaOH or KOH)N,N-diethyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanamineWilliamson Ether Synthesis
2N,N-diethyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethanamine + Benzyl chlorideSolvent (e.g., acetonitrile (B52724) or ethanol), HeatBenzyldiethyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethylammonium chlorideMenshutkin Reaction (Quaternization)

Novel Approaches to this compound Synthesis

While the traditional synthesis of QACs is effective, modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and versatile methods. Though not specifically documented for this compound, novel approaches to QAC synthesis could be applied. These include:

Phase-Transfer Catalysis (PTC): This technique can enhance the rate of the Williamson ether synthesis and the quaternization step by facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic). This can lead to milder reaction conditions, reduced reaction times, and higher yields.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of both the ether synthesis and the quaternization reaction, often leading to cleaner reactions with higher yields in a fraction of the time required for conventional heating.

Green Synthetic Routes: The use of more environmentally benign solvents, such as ionic liquids or supercritical fluids, could be explored to replace traditional volatile organic solvents. Furthermore, developing catalytic methods that reduce waste and energy consumption aligns with the principles of green chemistry. For instance, the development of solid-supported catalysts could simplify product purification.

Derivatization and Analog Development

The development of derivatives and analogs of this compound is crucial for understanding the relationship between its chemical structure and biological activity (SAR). By systematically modifying different parts of the molecule, it is possible to identify key structural features responsible for its antiseptic properties and potentially discover analogs with improved efficacy or a broader spectrum of activity.

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

SAR studies of QACs typically involve modifications of the hydrophobic alkyl chains, the linker group, the aromatic moiety, and the substituents on the quaternary nitrogen. For this compound, derivatization could focus on:

Altering the Hydrophobic Tail: The 1,1,3,3-tetramethylbutyl group could be replaced with other alkyl groups of varying lengths and branching to study the effect of lipophilicity on activity.

Modifying the Aromatic Ring: The phenoxy group could be substituted with electron-donating or electron-withdrawing groups to investigate the influence of electronic effects on the molecule's properties.

Varying the Linker: The length and nature of the ethoxyethyl linker between the aromatic ring and the nitrogen atom could be altered.

Changing the N-Substituents: The benzyl and ethyl groups on the quaternary nitrogen could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements for optimal activity.

The synthesis of these derivatives would follow similar synthetic routes as described for this compound, using appropriately substituted starting materials.

Table 2: Proposed this compound Derivatives for SAR Studies and Expected Activity Trends

Modification SiteDerivative Structure ExampleRationale for SynthesisExpected Impact on Activity
Hydrophobic TailReplacement of the tetramethylbutyl group with a linear C12 or C16 alkyl chain.To investigate the effect of alkyl chain length and lipophilicity on antimicrobial activity.Increased chain length up to an optimal point may enhance activity against certain microbes.
Aromatic RingIntroduction of a chloro or nitro substituent on the phenoxy ring.To study the influence of electron-withdrawing groups on the compound's properties.May alter the electronic distribution and potentially impact binding to microbial membranes.
N-SubstituentsReplacement of the N-benzyl group with an N-dodecyl group.To assess the impact of a second long alkyl chain on the nitrogen atom.Could lead to the formation of a "twin-tailed" QAC, potentially with enhanced membrane-disrupting capabilities.

Exploration of Novel Quaternary Ammonium Structures Related to this compound

Beyond simple derivatization, the exploration of entirely new but related quaternary ammonium structures can lead to the discovery of compounds with novel properties. This could involve:

Gemini Surfactants: Synthesizing dimeric QACs where two octafonium-like units are joined by a spacer chain. Gemini surfactants often exhibit superior surface activity and antimicrobial properties compared to their monomeric counterparts.

Heterocyclic QACs: Replacing the benzyl group with a heterocyclic ring system, such as pyridinium (B92312) or imidazolium, could introduce new modes of interaction and potentially different biological activities.

Ester- or Amide-Containing QACs: The incorporation of ester or amide functionalities into the linker could lead to biodegradable QACs, which are of increasing interest due to environmental concerns associated with the persistence of conventional QACs. drugfuture.comlibretexts.org

The synthesis of these novel structures would require multi-step synthetic sequences, often involving the preparation of specialized precursors. The biological evaluation of these new compounds would be essential to determine if these structural modifications lead to advantageous properties.

Molecular Mechanisms of Action in Non Human Biological Systems

Interactions with Microbial Cellular Components

Disruption of Bacterial Membrane Integrity by QACs

The primary mechanism of action for quaternary ammonium (B1175870) compounds (QACs), including octafonium (B10858516) chloride, against bacteria is the disruption of the cell membrane's integrity. researchgate.netswineweb.comrsc.org This process involves a sequence of events driven by the physicochemical properties of the QAC molecule.

The initial step is the electrostatic attraction between the positively charged cationic head of the QAC and the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and lipopolysaccharides. mdpi.com This attraction facilitates the adsorption of QAC molecules onto the bacterial surface. mdpi.com

Following adsorption, the hydrophobic alkyl chains of the QACs penetrate the cell membrane. mdpi.comnih.gov This insertion disrupts the orderly structure of the lipid bilayer, leading to a loss of membrane stability and increased permeability. swineweb.comrsc.org The influx and efflux of ions and other molecules disrupt the cell's osmotic balance and impair vital cellular functions. researchgate.net Ultimately, this damage leads to the leakage of essential intracellular components like ions, proteins, and nucleic acids, culminating in cell death. swineweb.com The effectiveness of this disruption can vary depending on the length of the alkyl chain, with chains of 14 carbons being optimal for gram-positive bacteria and 16 carbons for gram-negative bacteria. nih.gov

Table 1: Stages of Bacterial Membrane Disruption by QACs

Stage Description Key Molecular Interactions
1. Adherence QACs are electrostatically drawn to the negatively charged bacterial cell surface. mdpi.com Electrostatic forces between the cationic QAC head and anionic cell wall components. mdpi.com
2. Penetration The hydrophobic tail of the QAC inserts into the lipid bilayer of the cell membrane. mdpi.comnih.gov Hydrophobic interactions between the alkyl chain and the membrane's lipid core. mdpi.com
3. Disruption The presence of QACs disorders the membrane, increasing its fluidity and permeability. swineweb.comrsc.org Alteration of intermolecular forces within the lipid bilayer. swineweb.com
4. Leakage & Lysis The compromised membrane allows essential cellular contents to leak out, leading to cell death. swineweb.com Loss of osmotic balance and leakage of ions, proteins, and nucleic acids. swineweb.com

Mechanisms Affecting Fungal and Algal Cellular Processes

Quaternary ammonium compounds also exhibit significant activity against fungi and algae, although the specific mechanisms can vary.

Fungal Cells: The primary antifungal mechanism of QACs has traditionally been attributed to electrostatic interactions with the fungal cell membrane, resulting in cell lysis. nih.gov The optimal alkyl chain length for activity against yeast and filamentous fungi is typically 12 carbons. nih.gov More recent research suggests that QACs may also inhibit the formation of hyphae, which are crucial for the growth and spread of many fungi. nih.gov Furthermore, some studies indicate that QACs can induce oxidative stress in fungal cells, leading to cellular damage. nih.gov

Algal Cells: QACs are known to be toxic to algae, inhibiting their growth and nutrient uptake. hnu.edu.cn The mechanism involves the adsorption of the cationic QACs to the negatively charged algal cell walls, leading to membrane disruption and impaired physiological processes. hnu.edu.cnmdpi.com Studies on the green alga Selenastrum capricornutum have been used to assess the toxicity of compounds like octafonium chloride. ut.ee High concentrations of chemicals can cause significant damage to the cell membrane integrity of algae, leading to the leakage of intracellular materials. mdpi.com Additionally, some chemicals can damage algal proteins by increasing protease activity, which breaks down the proteins and causes them to lose their function. mdpi.com Salinity stress, such as that induced by sodium chloride, has been shown to distort the cell morphology of green algae like Chlorococcum humicola and Chlorella vulgaris. nih.gov

Biochemical Pathways Influenced by this compound in Model Organisms (Excluding Human Systems)

Enzymatic Inhibition and Activation Studies (Non-Human)

The interaction of QACs with cellular components extends beyond the cell membrane to include the inhibition or activation of essential enzymes. While specific studies on this compound's enzymatic targets in non-human organisms are limited in the public domain, the general behavior of QACs suggests several potential mechanisms.

Enzyme inhibition can occur through various means, including the binding of the inhibitor to the enzyme's active site or to an allosteric site, which is a location other than the active site. nih.govwikipedia.org Noncompetitive inhibition, where the inhibitor binds to an allosteric site, results in a decrease in the maximum rate of the enzyme's reaction (Vmax) without affecting the enzyme's affinity for its substrate (Km). nih.gov This type of inhibition is crucial in regulating metabolic pathways. nih.gov

In the context of QACs, their ability to denature proteins suggests a broad potential for non-specific enzyme inhibition. swineweb.com By altering the three-dimensional structure of enzymes, QACs can render them inactive. For instance, some antiseptics, like triclosan, have been found to inhibit specific enzymes in the bacterial fatty acid biosynthetic pathway at lower concentrations. nih.gov At higher concentrations, they exhibit broader biocidal activity, affecting multiple cellular processes including protein synthesis. nih.gov It is plausible that this compound could act similarly, though specific research is required to confirm this.

Molecular Target Identification in Non-Human Pathogens

Identifying the specific molecular targets of this compound in non-human pathogens is an ongoing area of research. Beyond the general disruption of the cell membrane, it is likely that QACs interact with other critical cellular molecules.

Research has shown that QACs can bind to DNA and interfere with essential cellular processes. asm.org In some fungi, QACs have been observed to impede the formation of hyphae, suggesting an interaction with the molecular pathways that regulate fungal morphology and development. nih.gov

In bacteria, resistance to QACs can arise from changes in the cell membrane's fatty acid composition or through the action of efflux pumps that actively remove the compound from the cell. nih.gov The study of these resistance mechanisms can, in turn, help to identify the primary targets of the antimicrobial agent.

The development of advanced techniques for studying drug-receptor binding affinities will be instrumental in pinpointing the specific molecular targets of this compound and other QACs in a variety of non-human pathogens. epo.org

Environmental Fate and Biogeochemical Cycling of Octafonium Chloride

Sorption and Mobility in Environmental Matrices

The mobility of octafonium (B10858516) chloride in the environment is significantly limited by its strong tendency to sorb to solid particles. acs.orgepa.gov

As a cationic surfactant, octafonium chloride possesses a permanent positive charge, which leads to strong electrostatic attraction to negatively charged surfaces abundant in the environment, such as clay minerals and organic matter in soil and sediment. hnu.edu.cnacs.org This strong sorption is a primary factor in the removal of QACs from the water column in WWTPs, leading to their accumulation in sewage sludge. hnu.edu.cnresearchgate.net When this sludge is applied to land, the QACs remain tightly bound to soil particles. processcleaningsolutions.comresearchgate.net

The extent of sorption is influenced by the structure of the QAC molecule. researchgate.net Generally, QACs with longer alkyl chains exhibit stronger sorption due to increased hydrophobic interactions with the sorbent material. researchgate.net This strong binding reduces the bioavailability of the QACs for microbial degradation and limits their mobility, leading to their persistence in soil and sediment. epa.govnih.gov

Table 2: Sorption Characteristics of Quaternary Ammonium (B1175870) Compounds

Compound Class Sorbent Sorption Mechanism Key Finding
General QACs Soil, Sediment, Sludge Electrostatic attraction, Hydrophobic interactions Strong affinity for negatively charged particles. hnu.edu.cnacs.org
Didecyldimethylammonium chloride (DDAC) Soil and Sediment Not specified Binds tightly to particles. orst.edu
Benzylalkyldimethylammonium chloride (BAC) Soil and Sediment Not specified Binds tightly to particles. orst.edu

Several environmental factors can influence the mobility and persistence of QACs like this compound:

Organic Matter and Clay Content: Soils and sediments with high organic matter and clay content have a greater capacity to sorb QACs, thereby reducing their mobility. acs.org

pH: While the positive charge on the quaternary nitrogen is permanent across environmental pH ranges, the charge on environmental surfaces can be pH-dependent. However, the strong electrostatic interaction is generally maintained.

Presence of Other Ions: The presence of other cations in the soil or water could theoretically compete for binding sites, but the high affinity of QACs for surfaces often makes this competition minor.

Concentration: The sorption of QACs can be concentration-dependent, with some studies indicating that they may bind more strongly at lower concentrations. epa.govresearchgate.net

The combination of strong sorption and variable, often slow, degradation rates contributes to the persistence of QACs in soil and sediment, with potential half-lives on the order of years once sorbed. nih.gov

Environmental Occurrence and Distribution Patterns

Due to their widespread use, QACs are frequently detected in various environmental compartments. hnu.edu.cnrsc.org The primary pathway into the environment is through the discharge of treated wastewater and the land application of sewage sludge. hnu.edu.cnacs.org

Wastewater and Surface Water: QACs are commonly found in raw and treated wastewater. nih.govrsc.org While WWTPs can remove a high percentage of QACs from the liquid phase, primarily through sorption to sludge, residual amounts are still present in the final effluent. acs.orgmarquette.edu Consequently, QACs are detected in surface waters, particularly downstream from WWTP discharge points, typically at concentrations in the low microgram-per-liter (µg/L) range. hnu.edu.cnnih.gov

Sediment and Soil: Due to their strong sorption tendencies, the highest concentrations of QACs are typically found in sewage sludge and sediments. hnu.edu.cnepa.gov Concentrations in sludge can reach hundreds of milligrams per kilogram (mg/kg). acs.org When sludge is used as a soil amendment, these compounds are transferred to the terrestrial environment. acs.orgnih.gov Studies have detected QACs in soils irrigated with municipal wastewater and in estuarine sediments, indicating their persistence and accumulation. acs.orgnih.govxmu.edu.cn The distribution patterns in estuaries are often influenced by inputs from urban wastewater, aquaculture, and hospital discharges. nih.gov

Table 3: Reported Environmental Concentrations of Selected QACs

Compound Class Environmental Matrix Concentration Range Location/Reference
Total QACs Urban Estuarine Sediments (USA) 0.98 - 114 µg/g epa.gov
Dialkyldimethylammonium compounds (DADMACs) Urban Estuarine Sediments (USA) Median: 26 µg/g epa.gov
Benzylalkyldimethylammonium compounds (BACs) Urban Estuarine Sediments (USA) Median: 1.5 µg/g epa.gov
General QACs Surface Water < 1 µg/L to ~100 µg/L nih.gov
General QACs Raw Wastewater up to 1200 µg/L nih.gov

Presence of QACs in Wastewater Effluents and Sludges

Wastewater treatment plants (WWTPs) are the primary recipients of QACs released from domestic and industrial applications. nih.govhnu.edu.cnrsc.org The chemical structure of QACs, featuring a positively charged nitrogen atom and long alkyl chains, facilitates their strong adsorption to negatively charged particles, such as those found in sewage sludge. hnu.edu.cnacs.orgnih.gov Consequently, a significant portion of QACs is removed from the aqueous phase during wastewater treatment through sorption to activated sludge. rsc.orgscirp.org

Removal rates for QACs in WWTPs can be high, often exceeding 90%, due to a combination of biodegradation and adsorption. hnu.edu.cnrsc.org However, adsorption is often the more dominant removal mechanism, particularly for QACs with longer alkyl chains, which exhibit a greater tendency to bind to sludge. hnu.edu.cnrsc.org This leads to the accumulation of these compounds in sewage sludge. nih.gov

The concentration of QACs in wastewater and sludge can vary significantly depending on the sources of wastewater. For instance, WWTPs receiving industrial effluents, such as from laundries or specific industries, tend to show higher concentrations of QACs compared to those treating mainly domestic wastewater. hnu.edu.cn Studies have reported that approximately 75% of the QACs used are estimated to end up in sewers and subsequently in WWTPs. rsc.orgrsc.org

Pre-pandemic concentrations of QACs in WWTP influents were typically in the range of hundreds of micrograms per liter (µg/L), while effluent concentrations were in the nanogram per liter (ng/L) to tens of µg/L range. rsc.orgnih.govrsc.org Sewage sludge, however, can contain much higher concentrations, often in the mid to high microgram per gram (µg/g) or even milligram per kilogram (mg/kg) range. rsc.orgnih.gov Some studies have reported QAC levels in sludge and biosolids as high as 500 mg/kg (dry weight). acs.orgnih.gov

Table 1: Reported Concentrations of Quaternary Ammonium Compounds (QACs) in Wastewater and Sludge

Sample Type Concentration Range Notes Source(s)
Wastewater Influent
Raw Sewage (BACs) 0.14–49 µg/L Higher concentrations in WWTPs with industrial input. hnu.edu.cn
Influent (BAC C12) Up to 170 µg/L Data from Austrian WWTPs. hnu.edu.cn
Influent (ATMACs) Up to 9.9 µg/L Data from Austrian WWTPs. hnu.edu.cn
Influent (General QACs) Typically hundreds of µg/L Pre-pandemic levels. rsc.org
Influent (General QACs) mg/L range reported in some cases Specific waste streams may have higher concentrations. nih.gov
Wastewater Effluent
Effluent (General QACs) ng/L range Pre-pandemic levels. rsc.org
Effluent (General QACs) Tens of µg/L nih.gov
Effluent (BACs) 20 to 300 µg/L BACs are the most frequently found QACs in effluents. rsc.org
Effluent (All target/suspect QACs) 0.4 to 6.6 µg/L Average concentrations from a study on various QACs. rsc.org
Sewage Sludge
Sludge (Total QACs) 22 to 103 mg/kg Data from Austrian WWTPs. hnu.edu.cn
Sludge (BAC C12) Up to 25 mg/kg Data from Austrian WWTPs. hnu.edu.cn
Sludge (DADMAC C10) Up to 27 mg/kg Data from Austrian WWTPs. hnu.edu.cn
Sludge/Biosolids Up to 500 mg/kg (dry weight) acs.orgnih.gov
Sludge (Anaerobic Digesters) Up to 500 mg/kg rsc.org

This table is interactive. You can sort the columns by clicking on the headers.

Detection in Aquatic and Terrestrial Ecosystems (Non-Human Exposure Contexts)

The discharge of treated wastewater effluents is a primary pathway for the introduction of QACs into aquatic environments. hnu.edu.cnrsc.org Although wastewater treatment removes a large fraction of these compounds, residual amounts are still detected in downstream surface waters and sediments. rsc.org Once in the aquatic environment, the positively charged nature of QACs causes them to readily adsorb to negatively charged suspended particles, eventually settling into the sediment. hnu.edu.cnacs.orgnih.gov This leads to a high abundance of QACs in sediment samples. nih.gov

The composition and concentration of QACs in sediments can vary depending on the proximity to municipal wastewater discharge points and the efficiency of the local sewage treatment. hnu.edu.cn For instance, studies in Austria detected BAC C12 and DADMAC C18 in river sediments at maximum concentrations of 3.6 mg/kg and 2.1 mg/kg (dry weight), respectively. hnu.edu.cn The persistence of QACs is influenced by their chemical structure and environmental conditions; they are susceptible to aerobic biodegradation and indirect photolysis, but their strong affinity for solids can limit these degradation pathways. rsc.orgacs.org

In terrestrial ecosystems, the presence of QACs is often linked to the agricultural application of biosolids or sewage sludge as fertilizer. hnu.edu.cnacs.org This practice can lead to the contamination of soil with the QACs that have accumulated in the sludge. acs.org QACs have also been detected in soil irrigated with municipal wastewater. acs.orgnih.gov Similar to aquatic systems, QACs bind tightly to soil particles, particularly those with higher clay content, which limits their mobility through the soil profile and toward groundwater. orst.edu The persistence and levels of QACs in soils are still areas of ongoing research. acs.orgnih.gov

Table 2: Detection of Quaternary Ammonium Compounds (QACs) in Environmental Compartments

Environmental Compartment Compound(s) Concentration/Finding Source(s)
Aquatic Ecosystems
Surface Water General QACs Worldwide average concentration of ~40 µg/L. rsc.org
River Sediment (Austria) BAC C12 Max concentration of 3.6 mg/kg (dry weight). hnu.edu.cn
River Sediment (Austria) DADMAC C18 Max concentration of 2.1 mg/kg (dry weight). hnu.edu.cn
Lake Sediment Cores BACs, DADMACs Peak concentrations in layers corresponding to the 1980s in some lakes, with decreases attributed to improved wastewater treatment. In other lakes, concentrations have increased over time. rsc.org
Terrestrial Ecosystems
Soil General QACs Presence arises from biosolid amendment and irrigation with wastewater. acs.orgnih.gov
Soil ADBAC, DDAC Bind tightly to soil particles, especially with higher clay content, reducing movement. orst.edu
River Soil General QACs Half-life of 11 days in non-clay soil and 45 days in clay soil. orst.edu

This table is interactive. You can sort the columns by clicking on the headers.

Advanced Analytical Methodologies for Octafonium Chloride Quantification and Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for separating complex mixtures. For quaternary ammonium (B1175870) compounds (QACs) like octafonium (B10858516) chloride, both gas and liquid chromatography have been utilized, each with specific applications and considerations.

Gas Chromatography (GC) Applications for Volatile QACs

Direct analysis of intact quaternary ammonium compounds by gas chromatography (GC) is challenging due to their low volatility and ionic nature. american.edu However, GC-based methods have been developed for QACs through derivatization or pyrolysis techniques. american.eduresearchgate.net In pyrolysis-GC, the high temperature of the GC injection port causes the QAC to undergo a Hofmann elimination reaction, yielding a volatile tertiary amine that can be separated and detected by the GC. american.edu This method has been successfully used to analyze complex commercial disinfectant mixtures containing various quaternary ammonium halides. american.edu

Another approach involves in-situ pyrolytic conversion in the injector port, which breaks down the QAC into volatile products that can be analyzed by GC. researchgate.net While GC is used less frequently than liquid chromatography for QAC analysis, it can be a viable and cost-effective option, particularly when coupled with a mass spectrometer (GC-MS) for structural confirmation of the resulting pyrolysis products. american.eduresearchgate.netcapes.gov.br A patent for a GC method for linear alkyl quaternary ammonium salts highlights its potential for achieving low detection limits and high recovery rates. google.com

Liquid Chromatography (LC) Methodologies for Octafonium Chloride and its Metabolites

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the most widely used technique for the analysis of non-volatile and polar compounds like this compound. researchgate.netnih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides a robust and sensitive method for quantifying QACs in various matrices. nih.govresearchgate.net

Reversed-phase HPLC with a C18 column is commonly employed for the separation of QACs. nih.govmdpi.com The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with water, often with additives like formic acid to improve peak shape and ionization efficiency. researchgate.netmdpi.com For instance, a study on benzalkonium chloride, a structurally related QAC, utilized a mobile phase of 0.01% aqueous triethylamine (B128534) (pH 2.5) and acetonitrile (40:60 v/v). nih.gov Ion chromatography (IC) coupled with MS/MS has also been shown to be effective for the separation and quantification of quaternary amine pesticides in complex food and beverage samples. thermofisher.com

LC methods are essential for studying the metabolites of this compound, as they can separate the parent compound from its breakdown products. Gel permeation and ion-exchange HPLC have been used to separate "middle molecules," including metabolites of certain compounds in biological fluids. nih.gov

Spectrometric Approaches

Spectrometry plays a vital role in both the identification and structural elucidation of this compound. Mass spectrometry provides molecular weight and fragmentation information, while nuclear magnetic resonance offers detailed structural insights.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry, especially when used as a detector for chromatography (GC-MS and LC-MS), is a powerful tool for the analysis of this compound. american.eduresearchgate.netepo.org LC-MS/MS is particularly favored for its high sensitivity and selectivity, allowing for the detection of trace levels of QACs in complex samples. nih.govresearchgate.net The technique operates by ionizing the analyte and then separating the ions based on their mass-to-charge ratio. For QACs, electrospray ionization (ESI) in positive mode is typically used. researchgate.net

Selected reaction monitoring (SRM) on a triple quadrupole mass spectrometer is a common quantitative approach that enhances selectivity by monitoring specific fragmentation transitions of the target analyte. thermofisher.com This minimizes interference from the sample matrix. thermofisher.com High-resolution mass spectrometry can provide accurate mass measurements, further aiding in the confirmation of the elemental composition of unknown compounds.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of molecules like this compound. google.comepo.org While MS provides information about molecular weight and fragmentation, NMR gives detailed information about the carbon-hydrogen framework of the molecule. googleapis.comgoogle.com

¹H NMR (proton NMR) provides information about the different types of protons in the molecule and their neighboring atoms. ¹³C NMR provides information about the carbon skeleton. By analyzing the chemical shifts, coupling constants, and integration of the signals in the NMR spectra, the precise structure of this compound can be confirmed. google.com A ¹H NMR spectrum of this compound has been recorded using a Varian CFT-20 instrument. nih.gov While NMR is a powerful tool for structure confirmation, it is generally less sensitive than MS and is typically used for analyzing pure compounds or highly concentrated samples rather than for trace quantification in complex matrices. google.com

Sample Preparation and Extraction Strategies for Complex Environmental Matrices

The analysis of this compound in complex environmental matrices such as soil, water, and sludge requires efficient sample preparation and extraction techniques to isolate the analyte from interfering substances. nih.govresearchgate.net The choice of method depends on the nature of the sample matrix and the target analyte concentration.

Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and concentration of QACs from various samples. researchgate.netresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.

For solid samples like soil and sludge, initial extraction is necessary. Techniques like ultrasonic-assisted extraction (UAE) with solvents such as acetonitrile and hydrochloric acid have proven effective. researchgate.netresearchgate.net Soxhlet extraction has also been used for the determination of QACs in solid samples. researchgate.netresearchgate.net

A more recent and simplified extraction method known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has been successfully applied to the extraction of QACs from water and soil. nih.gov This method involves a simple solvent extraction followed by a cleanup step, offering a rapid and cost-effective alternative to more traditional methods. nih.gov For water samples, liquid-liquid extraction (LLE) is another common approach. researchgate.net

The complexity of the matrix often necessitates a combination of these techniques to achieve the desired level of cleanliness and concentration before instrumental analysis. researchgate.net

Solid-Phase Extraction (SPE) Techniques for QACs

Solid-Phase Extraction (SPE) is a widely used technique for the pre-concentration and purification of QACs from complex sample matrices prior to instrumental analysis. researchgate.net The selection of the SPE sorbent and elution solvents is critical for achieving high recovery rates. Given the cationic nature of QACs, ion-exchange and mixed-mode sorbents are particularly effective.

Several studies have optimized SPE protocols for the extraction of various QACs from different environmental samples. For instance, weak cation-exchange cartridges have been successfully used for the extraction of a wide range of QACs from human serum and urine. nih.gov In another application, polymeric SPE cartridges (Strata-X) were utilized for extracting QACs from seawater, yielding recoveries between 80% and 105%. nih.gov For more complex matrices like soil and sewage sludge, a combination of ultrasonic extraction followed by an SPE clean-up step has been proposed. cleaninginstitute.org

The choice of sorbent material is crucial and often depends on the specific QACs and the sample matrix. researchgate.net Common sorbents include silica-based C18, which is often unstable at extreme pH values, and polymer-based sorbents like polystyrene-divinylbenzene (PS-DVB). researchgate.net Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, offers a versatile approach for isolating neutral, acidic, and basic compounds from a single sample. waters.com

A typical SPE protocol involves the following steps:

Cartridge Conditioning: The SPE cartridge is first conditioned, usually with a solvent like methanol followed by water or a buffer, to activate the sorbent. waters.com

Sample Loading: The pre-treated sample is then loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are not strongly bound to the sorbent. waters.com

Elution: The target analytes, such as this compound, are eluted from the cartridge using a stronger solvent. For QACs, this often involves an acidified organic solvent to ensure the protonation of the analytes and facilitate their release from the sorbent. rsc.org

Below is a table summarizing various SPE methods developed for the analysis of QACs in different matrices.

Sorbent TypeMatrixTarget AnalytesElution SolventRecovery RateReference
Weak Cation-ExchangeHuman Serum & Urine30 QACsOptimized for specific analytes61-129% nih.gov
Polymeric (Strata-X)SeawaterDidecyldimethylammonium chloride, Dodecylbenzyldimethylammonium chlorideOptimized for specific analytes80-105% nih.gov
Oasis WCXWastewater Effluents & Lake Sediments22 QACs2% Formic acid in acetonitrileNot specified rsc.org
Cation ExchangeUrban RunoffBenzalkonium C12 & C14Acidified methanol~100% researchgate.net
Chromabond CNSoil & Sewage SludgeATMACs, BACs, DADMACsMethanol HCl solution47-57% plos.org

Matrix Effects and Interference Mitigation in Environmental Analysis

The analysis of trace-level contaminants in complex environmental samples is often hampered by matrix effects. These effects arise from co-extracted compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification. sci-hub.se The chemical diversity of environmental samples, containing substances like oils, sugars, and pigments, can lead to instrument contamination and reduced analytical sensitivity. mdpi.com

For QACs, which are analyzed using LC-MS/MS, matrix effects are a significant concern. sci-hub.se Studies have reported both signal suppression and enhancement depending on the specific QAC and the matrix. For example, in the analysis of 30 QACs in human serum and urine, matrix effects ranged from -27% (suppression) to +15.4% (enhancement). nih.govnih.gov In the analysis of QAC pesticides in barley and wheat, a strong negative matrix effect was observed for all compounds. sci-hub.se

Several strategies can be employed to mitigate matrix effects:

Sample Preparation: Thorough sample clean-up using techniques like SPE is crucial to remove interfering substances. sci-hub.se The use of specific sorbents like primary-secondary amine (PSA) can improve sensitivity by reducing interferences. sci-hub.se

Instrumental Approaches: Advanced instrument designs, such as those with improved front-end sources and protective curtain gases, can help prevent contaminants from entering the mass spectrometer. mdpi.com

Calibration Strategies: The use of matrix-matched calibration standards, where the calibration standards are prepared in a blank matrix extract similar to the samples, is a common approach to compensate for matrix effects. sci-hub.se

Internal Standards: The use of isotopically labeled internal standards that are chemically identical to the analyte of interest is a highly effective way to correct for both matrix effects and variations in sample preparation and instrument response. nih.gov

The following table presents research findings on matrix effects in the analysis of QACs in various matrices.

MatrixTarget AnalytesObserved Matrix EffectMitigation StrategyReference
Human Serum & Urine30 QACs-27% to +15.4%Isotopically labelled internal standards, SPE with weak cation-exchange cartridges nih.govnih.gov
Barley & WheatParaquat, Diquat, Chlormequat, MepiquatStrong negative effectCalibration in matrix, diluted standard addition calibration sci-hub.se
Oranges & CucumbersBAC-10, BAC-12, BAC-14, BAC-16, DDAC, Benzethonium chlorideNot explicitly quantified, but method validatedQuEChERS extraction, matrix-matched calibration oup.com

Method Validation and Quality Assurance in Environmental Monitoring

Method validation is a critical component of quality assurance in environmental monitoring. It ensures that an analytical method is reliable, reproducible, and suitable for its intended purpose. For the analysis of this compound and other QACs, a validated method provides confidence in the reported concentrations. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility). ekb.eg

Numerous studies have reported validated methods for the analysis of QACs in diverse matrices. For instance, a method for analyzing 30 QACs in human serum and urine reported method limits of detection (MLODs) ranging from 0.002 to 0.42 ng/mL and method limits of quantification (MLOQs) from 0.006 to 1.40 ng/mL. nih.gov The recoveries for these analytes were between 61% and 129%, with intra-day and inter-day variations of 0.22–17.4% and 0.35–17.3%, respectively. nih.gov

Another study on the analysis of QACs in agricultural products using LC-MS/MS reported average recoveries ranging from 78% to 117% with a coefficient of variation of less than 10%. ekb.eg The linearity of the calibration curve is also a crucial parameter, with a coefficient of determination (R²) of ≥ 0.990 often being the acceptance criterion. aesan.gob.es

The table below summarizes the performance characteristics of several validated analytical methods for QACs.

Target AnalytesMatrixLinearity (Range)LODLOQAccuracy (Recovery)Precision (RSD)Reference
30 QACsHuman Serum & UrineNot specified0.002–0.42 ng/mL0.006–1.40 ng/mL61-129%0.22-17.4% (intra-day), 0.35-17.3% (inter-day) nih.govnih.gov
BACs, DDACOranges & Cucumbers0.01-0.150 mg/kg0.4-1.0 µg/kg1-4 µg/kg81-115%<17% oup.com
5 QACsAgricultural Products0.001-0.1 µg/mL (R² ≥0.999)Not specifiedNot specified78-117%<10% ekb.eg
ATMACs, BACs, DADMACsSoil & Sewage Sludge2.5-300 µg/L (R² >0.996)0.1-2.1 µg/kgNot specified47-57%1.3-3.0% plos.org

Computational Chemistry and Theoretical Modeling of Octafonium Chloride

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are powerful in silico tools that correlate the structural or property descriptors of a chemical with its biological activity or physicochemical properties, respectively. For QACs like Octafonium (B10858516) chloride, these models are particularly useful for predicting their environmental fate and interactions.

Predictive models for the environmental fate of QACs are crucial for assessing their potential risks. ecetoc.org These models often focus on endpoints such as biodegradability, sorption to soil and sediment, and aquatic toxicity. The strong affinity of QACs for sorption to particles and solids is a key factor that limits their biodegradation. nih.gov

QSAR models have been developed to predict the toxicity of QACs to various aquatic organisms. For instance, models predicting the toxicity of QACs to the green algae Chlorella pyrenoidosa have been established using 2D and 3D descriptors. Furthermore, mathematical models have been created to describe the fate of QACs in wastewater treatment plants, considering both biodegradation and bio-adsorption, as well as their inhibitory effects on nitrification. nih.gov These models are essential for understanding how QACs are processed in and discharged from treatment facilities, which is a primary route for their entry into the environment.

The persistence of QACs in the environment is influenced by their structure. While they are generally susceptible to aerobic biodegradation and indirect photolysis, their strong sorption to solids can significantly reduce the rates of these degradation processes. nih.gov Predictive models that can accurately forecast the extent of sorption and the rate of degradation for specific QACs like Octafonium chloride are therefore of high importance for environmental risk assessment.

The predictive power of QSAR/QSPR models is fundamentally dependent on the selection of appropriate molecular descriptors. toxicology.org These descriptors are numerical representations of the chemical and physical characteristics of a molecule. For QACs, a variety of descriptors are employed to capture the nuances of their structure that influence their activity and properties. These can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific structural fragments. For QACs, descriptors such as the number of large ring structures have been associated with toxicity. mdpi.com

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and include information about the molecule's shape, size, and electronic properties.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure of the molecule. nih.gov For QACs, these can include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as partial atomic charges.

The table below provides examples of molecular descriptors that are commonly used in the development of QSAR/QSPR models for QACs.

Descriptor CategoryExample DescriptorsRelevance to QACs
Constitutional (1D) Molecular Weight, Atom CountsBasic properties influencing transport and distribution.
Topological (2D) Connectivity Indices, Ring CountsDescribes the branching and cyclicity of the alkyl chains, which affects bioavailability and interaction with biological targets. mdpi.com
Geometrical (3D) Molecular Surface Area, Molecular VolumeRelates to the size and shape of the molecule, influencing its ability to interact with biological membranes and sorption to surfaces.
Quantum Chemical HOMO/LUMO Energies, Partial ChargesProvides insight into the reactivity and electrostatic interactions of the molecule. The positive charge on the nitrogen atom is a key feature of QACs. nih.gov

These descriptors are used in various statistical methods, such as multiple linear regression and machine learning algorithms, to build predictive models for the environmental fate and biological activity of QACs. nih.gov

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques that provide a detailed, atomistic view of the interactions of molecules with their environment. For this compound, these methods can be used to study its interactions with biological macromolecules and its behavior in various environmental compartments.

MD simulations have been extensively used to investigate the interactions of QACs with biological membranes, which is a primary mechanism of their antimicrobial activity. nih.govnih.govrsc.org These simulations can model the process of QACs approaching and inserting into a lipid bilayer, providing insights into the molecular determinants of their membrane-disrupting effects. nih.gov

Docking simulations can also be employed to predict the binding of QACs to specific proteins, such as enzymes or transport proteins, in non-human organisms. This can help in understanding potential mechanisms of toxicity beyond simple membrane disruption.

The following table summarizes the key findings from molecular dynamics simulations of QAC interactions with model cell membranes.

Simulation AspectKey Findings
Initial Interaction Electrostatic attraction between the positively charged QAC headgroup and negatively charged lipid headgroups. nih.gov
Membrane Insertion Stepwise insertion of the hydrophobic alkyl tails into the lipid bilayer. nih.gov
Membrane Disruption Alteration of the structural and dynamical properties of the lipid bilayer, leading to increased porosity. nih.govrsc.org
Influence of Structure The length of the alkyl chains and the overall molecular architecture of the QAC significantly influence the extent of membrane interaction and disruption. nih.gov

The environmental transport and fate of this compound are largely governed by its sorption to soil, sediment, and organic matter. MD simulations can be used to model these sorption processes at a molecular level. By simulating the interaction of a QAC molecule with representations of environmental surfaces, such as clay minerals or humic substances, it is possible to calculate the binding affinity and understand the nature of the interactions.

The permanent positive charge of QACs leads to strong binding to negatively charged surfaces in the environment. nih.gov Simulations can elucidate the role of both electrostatic and hydrophobic interactions in the sorption process. This information is valuable for developing more accurate models of the environmental transport of QACs and for predicting their concentrations in different environmental compartments.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide the most accurate theoretical description of the electronic structure of molecules. nih.gov For a molecule like this compound, QM methods can be used to compute a variety of fundamental properties that are not accessible through classical molecular mechanics or empirical methods.

Optimize the Molecular Geometry: Determine the most stable 3D conformation of the molecule.

Calculate Electronic Properties: Compute properties such as the distribution of electron density, partial atomic charges, and the dipole moment. This is particularly important for understanding the electrostatic interactions of the permanently charged quaternary ammonium (B1175870) headgroup.

Determine Spectroscopic Properties: Predict spectroscopic data, such as NMR chemical shifts, which can aid in the experimental characterization of the molecule.

Investigate Reaction Mechanisms: Model the pathways of chemical reactions, such as degradation processes. For instance, QM calculations have been used to study the SN2 reaction of chloride with chloromethane, which is a fundamental reaction in organic chemistry. nih.govnih.gov

Provide Parameters for Classical Force Fields: High-level QM calculations can be used to derive accurate parameters for the force fields used in MD simulations, thereby improving the reliability of these simulations.

The application of QM methods, such as Density Functional Theory (DFT), can provide valuable insights into the reactivity and interaction potential of this compound at a fundamental electronic level. nih.gov

Electronic Structure Analysis and Reactivity Prediction

A thorough analysis of the electronic structure of this compound would provide fundamental insights into its chemical behavior and reactivity. This type of analysis typically involves the use of quantum mechanical calculations to determine the distribution of electrons within the molecule. Key aspects of such an analysis would include the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule.

Furthermore, an electronic structure analysis would reveal the charge distribution across the this compound molecule. This is particularly relevant for understanding its interactions with other molecules and its environment. The positive charge on the quaternary ammonium group and the negative charge on the chloride ion would be precisely quantified, along with the partial charges on other atoms within the molecule. This information would be invaluable for predicting sites susceptible to nucleophilic or electrophilic attack.

Reactivity descriptors, such as ionization potential, electron affinity, and electronegativity, could be calculated from the electronic structure data. These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is central to its reactivity.

Table 1: Hypothetical Electronic Properties of this compound

ParameterHypothetical ValueSignificance
HOMO Energy-Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.
LUMO Energy-Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap-An indicator of chemical stability and reactivity.
Dipole Moment-A measure of the overall polarity of the molecule.

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound were found.

Conformational Analysis and Energetics of this compound

A conformational analysis of this compound would explore the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Due to the molecule's flexibility, particularly in its long alkyl and benzyl (B1604629) groups, it can adopt numerous conformations. Computational methods would be employed to identify the most stable conformations, known as the global and local minima on the potential energy surface.

The energetics of these different conformations would be calculated to determine their relative stabilities. This is typically achieved by performing geometry optimizations and frequency calculations. The results would indicate the preferred three-dimensional structure of the this compound molecule under different conditions. Understanding the preferred conformation is crucial as it can significantly influence the molecule's biological activity and physical properties.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerRelative Energy (kcal/mol)Key Dihedral Angles
Global Minimum0.0-
Local Minimum 1--
Local Minimum 2--
Transition State--

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies on this compound were found.

Applications and Research Utility Non Human Focus

Antimicrobial Applications in Non-Human Contexts

As a cationic surfactant, octafonium (B10858516) chloride's utility extends to the preservation of materials and the disinfection of surfaces in industrial and research settings.

Octafonium chloride is employed for its preservative action in a variety of industrial and agricultural materials. drugfuture.com Its primary function in this capacity is to protect materials from degradation caused by microorganisms, particularly molds and rots. drugfuture.com The broad-spectrum antimicrobial activity characteristic of quaternary ammonium (B1175870) compounds makes it a versatile preservative. While specific research-grade materials are not extensively documented, its inclusion in international coding systems under categories for "manufactured or industrial material" suggests its role in preventing microbial contamination in various produced goods. findacode.com

Table 7.1: Industrial Preservative Applications of this compound

Application AreaTarget MicroorganismsFunctionSource
Industrial MaterialsMolds, RotsPreservation, Prevention of Degradation drugfuture.com
Agricultural MaterialsMolds, RotsPreservation, Prevention of Degradation drugfuture.com

The disinfectant properties of this compound are suitable for non-clinical environmental surfaces and equipment. supermart.ng As a quaternary ammonium antiseptic, its mechanism of action is analogous to other cationic surfactants used for broad-spectrum disinfection. drugfuture.com For comparison, similar phenolic disinfectants are utilized for the disinfection of instruments and hard surfaces. drugfuture.com The general category of strong oxidizing disinfectants is noted for its use in sterilizing laboratories and disinfecting equipment in various industries, establishing a clear need for effective antimicrobial agents like this compound in these non-clinical environments. drugfuture.com

Application as Research Tools and Probes

Detailed research findings specifically employing this compound as a tool or probe in membrane biophysics research or with model membrane systems are not prominently available in the reviewed scientific literature.

Based on available data, the use of this compound as a specific reagent or catalyst in organic synthesis and catalysis research is not well-documented.

Role in Drug Discovery Platforms (Excluding Direct Human Therapeutic Development)

While this compound is listed in various chemical and pharmaceutical databases, its specific role as a tool compound within non-human drug discovery platforms is not extensively detailed in current research. google.comozmosi.com Drug discovery platforms often utilize small molecules to interact with biological targets like proteins and receptors to identify new therapeutic leads. nlorem.orgepo.org Although this compound is a small organic molecule, its application in high-throughput screening or as a reference compound in such platforms is not explicitly described in the available literature.

Compound Libraries for High-Throughput Screening

This compound is a constituent of compound libraries utilized in high-throughput screening (HTS). google.com HTS is a foundational process in drug discovery and chemical biology that involves the automated testing of vast numbers of chemical compounds against a specific biological target or in a cellular assay. numberanalytics.combmglabtech.com The primary objective of HTS is to rapidly identify "hits"—compounds that demonstrate a desired activity, which can then be selected for further investigation. bmglabtech.comnih.govlabkey.com

The inclusion of this compound in these libraries stems from the core principle of HTS: maximizing chemical diversity to increase the probability of discovering novel interactions. evotec.com Compound libraries are curated to contain a wide array of chemical scaffolds and functionalities. evotec.comstanford.edu As a quaternary ammonium compound, this compound possesses a distinct cationic structure and properties that differ from many other compound classes, making it a valuable addition to a diverse screening collection. hartmann-science-center.commdpi.com The process involves preparing large libraries for testing in arrayed formats, such as microplates with numerous wells, which are then subjected to automated assay execution and data analysis to identify potential hits. labkey.com

Below is a table representing the typical characteristics of a diversity-focused compound library where a molecule like this compound would be included.

CharacteristicDescriptionRelevance to this compound
Library Size Collections can range from thousands to over a million distinct compounds. evotec.comIncluded as one of many diverse structures to be screened.
Chemical Diversity A broad range of chemical scaffolds, functional groups, and physical properties are represented to cover a wide chemical space. evotec.comstanford.eduIts quaternary ammonium structure provides a unique cationic and amphiphilic character. hartmann-science-center.com
Compound Format Compounds are typically dissolved in a solvent like DMSO and arrayed in microplates (e.g., 384- or 1536-well formats) for automated handling. bmglabtech.comstanford.eduStored and tested in a standardized format alongside thousands of other compounds.
Screening Goal To identify initial "hits" that modulate the activity of a biological target (e.g., enzyme, receptor) or a cellular process in non-human systems. nih.govnih.govA potential hit for a variety of biological targets due to its chemical properties.

The identification of a hit in an HTS campaign is the first step in a long discovery process. bmglabtech.com While a compound like this compound might be identified in an initial screen, its activity would require extensive validation and follow-up studies to confirm its mechanism of action and specificity in non-human research models. nih.gov

Future Research Directions and Knowledge Gaps

Addressing Uncharacterized Environmental Pathways of Octafonium (B10858516) Chloride

A significant knowledge gap exists in fully characterizing the environmental fate and transport of octafonium chloride. Upon release into the environment, QACs are known to partition between water, soil, and sediment. nih.govresearchgate.net Due to their positive charge, they exhibit strong adsorption to negatively charged particles like clay and organic matter, which can lead to their accumulation in soil and sediment. nih.govresearchgate.net While wastewater treatment plants remove a significant portion of QACs, primarily through sorption to sludge, residual amounts are still discharged into aquatic environments. nih.govnih.govqacsfood.com The land application of biosolids from these plants can then introduce these compounds into terrestrial ecosystems. researchgate.netnih.gov

Future research must focus on elucidating the specific transformation products of this compound under various environmental conditions. The biodegradation of QACs is known to be influenced by factors such as the length of the alkyl chain and the presence of acclimated microbial populations. nih.gov However, the specific degradation pathways and the potential for the formation of more persistent or toxic daughter compounds from this compound remain largely uninvestigated. Long-term studies are needed to understand its persistence and potential for bioaccumulation in different environmental compartments. nih.gov An ecological risk analysis for other QACs like benzalkonium chloride has highlighted the importance of considering the fraction of the compound that is freely dissolved versus adsorbed, as this significantly impacts its bioavailability and toxicity to aquatic organisms. nih.govnih.govresearchgate.net Similar detailed risk assessments are critically needed for this compound to accurately predict its environmental risk.

Development of Advanced Remediation Technologies for QAC Contamination

The persistence of QACs like this compound in the environment necessitates the development of effective remediation strategies. Traditional wastewater treatment methods are not always sufficient for complete removal, leading to the contamination of surface waters and soils. researchgate.net Research into advanced remediation technologies is crucial for addressing this challenge.

Advanced Oxidation Processes (AOPs) represent a promising approach for the degradation of persistent organic pollutants. researchgate.netmdpi.commdpi.com AOPs, such as those involving ozone, UV/H2O2, and Fenton-like reactions, generate highly reactive hydroxyl radicals that can non-selectively oxidize and mineralize a wide range of organic compounds. mdpi.comomu.edu.tr Studies on other chlorinated organic compounds have demonstrated the potential of AOPs for their degradation. researchgate.netresearchgate.net Future investigations should explore the efficacy of various AOP combinations for the complete mineralization of this compound, paying close attention to the potential formation of chlorinated byproducts, which can sometimes be more toxic than the parent compound. hilarispublisher.com

Bioremediation, which utilizes microorganisms to break down contaminants, is another key area of research. mdpi.comhilarispublisher.com This can involve bioaugmentation, where specific microbial strains with the ability to degrade the target compound are introduced, or biostimulation, which involves enhancing the activity of indigenous degrading microorganisms. Identifying and isolating microbial consortia capable of efficiently degrading this compound is a critical first step.

Other emerging technologies that warrant investigation for QAC remediation include:

Nanoremediation: The use of nanomaterials, such as nanoscale zero-valent iron, for the in-situ degradation of contaminants. un.org

Phytoremediation: The use of plants to remove, degrade, or contain contaminants from soil and water. un.org

Membrane Filtration: Advanced membrane technologies like reverse osmosis and nanofiltration can be effective in removing QACs from water. researchgate.net

Table 1: Overview of Advanced Remediation Technologies for QACs

Remediation Technology Principle Potential Application for this compound Key Research Need
Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals (e.g., •OH) to oxidize pollutants. mdpi.comomu.edu.tr Degradation in water and wastewater. Optimization of process parameters and identification of transformation products. hilarispublisher.com
Bioremediation Use of microorganisms to break down contaminants into less harmful substances. mdpi.comhilarispublisher.com Treatment of contaminated soil and water. Isolation and characterization of this compound-degrading microbial strains.
Nanoremediation Use of nanoparticles for contaminant degradation or sequestration. un.org In-situ treatment of contaminated soil and groundwater. Assessment of efficacy, long-term stability, and potential ecotoxicity of nanoparticles.
Phytoremediation Use of plants to extract, stabilize, or degrade contaminants. un.org Remediation of contaminated soils. Identification of suitable plant species and understanding uptake and translocation mechanisms.

Integration of Omics Technologies for Elucidating Microbial Response to QACs

Understanding how microbial communities respond and adapt to the presence of QACs is fundamental to predicting their environmental fate and developing effective bioremediation strategies. The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides powerful tools to investigate these complex interactions at a systems level. nih.govmdpi.comnih.gov

Metagenomic studies of environments contaminated with other QACs, such as benzalkonium chlorides, have revealed that exposure can lead to a significant decrease in microbial diversity and the enrichment of specific QAC-degrading bacterial populations, such as those from the genus Pseudomonas. nih.gov These studies have also shed light on the mechanisms of adaptation, which include the horizontal transfer of genes encoding for resistance and degradation enzymes. nih.govresearchgate.net

Future research should apply a multi-omics approach to specifically investigate the impact of this compound on microbial communities. nih.gov This would involve:

Metatranscriptomics: To study the expressed genes, providing insights into the active metabolic pathways involved in the microbial response. googleapis.com

Metaproteomics: To identify the proteins being produced, confirming the functional response of the microbial community. googleapis.com

Metabolomics: To analyze the small-molecule metabolites, which can help to elucidate the specific biochemical pathways of this compound degradation. googleapis.com

By integrating these omics datasets, researchers can build a comprehensive picture of the microbial food webs and functional dynamics in this compound-contaminated environments. This knowledge is essential for designing and optimizing bioremediation strategies and for understanding the potential for the co-selection of antibiotic resistance, a growing concern with the widespread use of disinfectants. researchgate.net

Exploration of Novel Green Synthesis Routes for this compound and Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The traditional synthesis of QACs often involves the use of solvents and reagents that can have environmental and health impacts. A key area for future research is the development of greener synthesis routes for this compound and its derivatives.

This could involve several approaches:

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to replace petroleum-derived precursors.

Solvent-Free or Greener Solvents: Developing synthetic methods that minimize or eliminate the use of volatile organic solvents, replacing them with water or other environmentally benign alternatives.

Catalytic Methods: Employing highly efficient and selective catalysts to reduce energy consumption and waste generation. For instance, a patented green synthesis method for a different chlorinated compound utilizes specific catalysts to achieve a high yield under mild reaction conditions. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

Furthermore, research into "benign by design" principles could lead to the development of new QAC derivatives that are not only effective antimicrobial agents but also readily biodegradable and have a lower ecotoxicity profile. This involves understanding the structure-activity and structure-biodegradability relationships to create molecules that perform their intended function and then break down into harmless substances in the environment.

Refinement of Computational Models for Enhanced Predictive Accuracy and Scope

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a valuable tool for predicting the environmental fate and toxicological effects of chemicals, thereby reducing the need for extensive and costly animal testing. googleapis.comdiva-portal.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological or environmental activity. appliedmineralogy.comnih.gov

For QACs, QSAR models have been developed to predict their toxicity to various aquatic organisms. nih.govappliedmineralogy.comnih.gov These models often use descriptors such as alkyl chain length, polarizability, and atomic charges to correlate with toxicity. nih.gov One study specifically included this compound in the development of QSAR models for predicting aquatic toxicity. diva-portal.org

Future research should focus on refining and expanding the scope of these computational models for this compound. This includes:

Expanding the Training Datasets: Incorporating more extensive and diverse experimental data for this compound and related QACs to improve the robustness and predictive power of the models.

Developing Models for a Wider Range of Endpoints: Creating QSAR models to predict not only acute toxicity but also chronic toxicity, biodegradability, and environmental partitioning behavior (e.g., soil adsorption coefficient).

Utilizing Advanced Molecular Descriptors: Incorporating more sophisticated 2D and 3D molecular descriptors, as well as quantum chemical parameters, to capture a more nuanced understanding of the molecular features that govern the compound's behavior. diva-portal.orgappliedmineralogy.comnih.gov

Improving Model Validation and Applicability Domain Definition: Rigorous validation of the models and clear definition of their applicability domain are essential to ensure the reliability of the predictions for new or untested compounds. diva-portal.org

By developing more accurate and comprehensive predictive models, researchers and regulators can better assess the potential risks of this compound and other QACs, prioritize testing needs, and guide the design of safer and more environmentally friendly alternatives.

Q & A

Q. What are the standard synthesis protocols for Octafonium chloride, and how can experimental reproducibility be ensured?

this compound synthesis typically involves quaternization reactions of tertiary amines with alkyl chlorides under controlled conditions. Key steps include maintaining anhydrous environments, optimizing reaction temperatures (e.g., 60–80°C), and using stoichiometric excess of alkylating agents to maximize yield. Reproducibility requires detailed documentation of solvent purity, catalyst concentrations, and reaction times. Experimental sections should follow guidelines for clarity, such as specifying equipment models and reagent sources in supplementary materials . Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which analytical techniques are most reliable for assessing this compound’s purity and structural stability?

Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is standard for purity analysis. Structural validation requires complementary techniques:

  • NMR spectroscopy : Identifies proton environments and quaternary ammonium groups.
  • FT-IR : Confirms characteristic C-Cl and N-CH3_3 stretches.
  • Elemental analysis : Validates stoichiometric ratios (e.g., C27_{27}H42_{42}ClNO) . Stability studies under varying pH and temperature conditions should follow ICH guidelines, with degradation products analyzed via LC-MS .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

Discrepancies often arise from variations in microbial strains, concentration ranges, or assay protocols (e.g., broth microdilution vs. disk diffusion). A systematic review approach (per Cochrane guidelines) is recommended:

  • Meta-analysis : Aggregate data from independent studies to identify trends.
  • Sensitivity analysis : Isolate variables like inoculum size or solvent effects (e.g., DMSO toxicity in cell-based assays) .
  • Standardized protocols : Adopt CLSI/EUCAST guidelines for minimal inhibitory concentration (MIC) determination to ensure cross-study comparability .

Q. What experimental design principles are critical for elucidating this compound’s mechanism of action in biological systems?

  • Dose-response assays : Establish EC50_{50}/IC50_{50} values across cell lines (e.g., HEK293 vs. bacterial membranes).
  • Membrane permeability studies : Use fluorescent probes (e.g., propidium iodide) to assess disruption kinetics.
  • Omics integration : Pair transcriptomic data with molecular docking to identify protein targets (e.g., membrane-bound enzymes) . Controls must include structurally analogous compounds (e.g., benzalkonium chloride) to differentiate specificity .

Q. How can computational modeling enhance the prediction of this compound’s physicochemical and toxicological properties?

  • Molecular dynamics (MD) simulations : Model interactions with lipid bilayers to predict membrane-disruptive behavior.
  • QSAR models : Correlate structural features (e.g., alkyl chain length) with biocidal activity.
  • Toxicity prediction : Use tools like ProTox-II to assess potential organ toxicity, validated with in vitro cytotoxicity assays (e.g., MTT on hepatocytes) .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in complex biological assays?

  • Non-linear regression : Fit sigmoidal curves to dose-response data (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare multiple treatment groups while controlling for false discovery rates.
  • Principal component analysis (PCA) : Reduce dimensionality in omics datasets to identify key pathways affected .

Q. How should researchers validate the environmental impact of this compound in ecotoxicological studies?

  • Acute/chronic toxicity testing : Use model organisms (e.g., Daphnia magna, Danio rerio) under OECD guidelines.
  • Bioaccumulation assays : Measure logP values and bioconcentration factors (BCFs).
  • Degradation studies : Monitor hydrolysis products via GC-MS under simulated environmental conditions (pH 7–9) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.